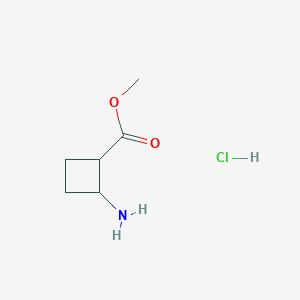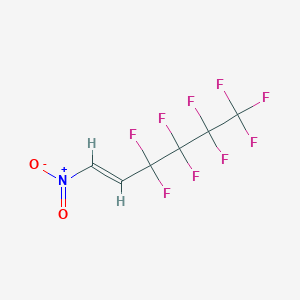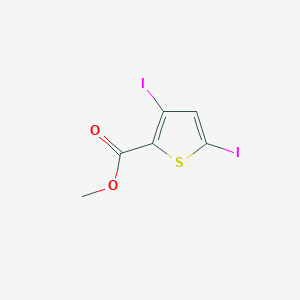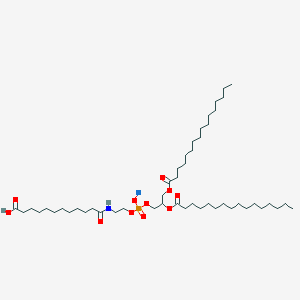
1,2-dipalMitoyl-sn-glycero-3-phosphoethanolaMine-N-(dodecanoyl) (sodiuM salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is a modified phosphatidylethanolamine, which is a key component of cell membranes. The modification involves the addition of a dodecanoyl group, which can influence the compound’s interaction with other molecules and its behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) typically involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then phosphorylated to produce 1,2-dipalmitoyl-sn-glycero-3-phosphate. The final step involves the reaction of this compound with ethanolamine and dodecanoyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, potentially altering the compound’s properties.
Substitution: The dodecanoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Transesterification reactions typically require catalysts such as sodium methoxide or acidic conditions.
Major Products
Oxidation: Oxidized phospholipids with altered fatty acid chains.
Reduction: Reduced phospholipids with modified fatty acid chains.
Substitution: Phospholipids with different acyl groups replacing the dodecanoyl group.
科学的研究の応用
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of nanomaterials and as a surfactant in various formulations.
作用機序
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) involves its integration into cell membranes, where it can influence membrane fluidity and permeability. The dodecanoyl group can interact with other lipid molecules, affecting the overall structure and function of the membrane. This compound can also serve as a carrier for other molecules, facilitating their transport across the membrane .
類似化合物との比較
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: The unmodified version of the compound without the dodecanoyl group.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl): A similar compound with a succinyl group instead of a dodecanoyl group.
Uniqueness
The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) lies in its modified structure, which imparts distinct properties compared to its unmodified counterparts. The dodecanoyl group can enhance the compound’s hydrophobic interactions, making it useful in specific applications such as drug delivery and membrane studies .
特性
分子式 |
C49H93NNaO11P |
|---|---|
分子量 |
926.2 g/mol |
IUPAC名 |
sodium;2-(11-carboxyundecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1 |
InChIキー |
CUCCNZVUGZZGNC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




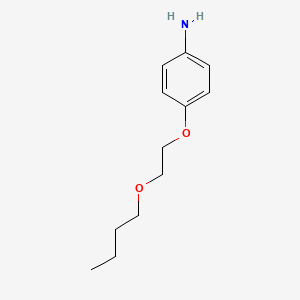







![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
